molecular formula C17H14FN3O3S B11373312 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11373312
M. Wt: 359.4 g/mol
InChI Key: DEQNASSFNJGSEH-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a fluorophenyl group, and a methoxyphenoxyacetamide moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and methoxyphenoxyacetamide moiety differentiate it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-20-16(21-25-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

DEQNASSFNJGSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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